molecular formula C7H5NS3 B2744873 4-(2-Thienyl)-1,3-thiazole-2-thiol CAS No. 52561-04-3

4-(2-Thienyl)-1,3-thiazole-2-thiol

Cat. No. B2744873
CAS RN: 52561-04-3
M. Wt: 199.3
InChI Key: XQKXMSMXFMHYTE-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The thiazole ring is a component of larger chemical groups including thiamine (vitamin B1) and penicillins .


Synthesis Analysis

Thiazoles can be synthesized using the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and α-haloamides .


Molecular Structure Analysis

The molecular structure of thiazoles involves a five-membered ring with alternating carbon and nitrogen atoms, and a sulfur atom replacing one of the carbons .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

Thiazoles are aromatic compounds and are often found in biologically active molecules. They have the ability to participate in hydrogen bonding, which can influence their physical and chemical properties .

Scientific Research Applications

Corrosion Inhibition

Derivatives of 4-(2-Thienyl)-1,3-thiazole-2-thiol, such as thiadiazole compounds, have been investigated for their corrosion inhibition properties. These compounds demonstrate significant inhibitory action against the corrosion of mild steel in acidic solutions. Their efficiency as corrosion inhibitors is attributed to their ability to form a chemisorbed film on the metal surface, which protects the steel from corrosive environments. The adsorption of these inhibitors follows Langmuir's adsorption isotherm, suggesting a strong and specific interaction with the steel surface, leading to enhanced corrosion resistance (Lebrini et al., 2007; Lebrini et al., 2005).

Organic Synthesis

In organic synthesis, the thiolation of C-H bonds using derivatives of 4-(2-Thienyl)-1,3-thiazole-2-thiol has been developed as a transition metal-free procedure. This method allows for the direct thiolation of various substrates, including indoles and benzothiazoles, providing a route to synthesize compounds with potential applications in pharmaceuticals and materials science. The process is notable for its convenience and the good to excellent yields of the resulting thiolated products (Zou et al., 2012).

Antimicrobial Studies

Research into the antimicrobial properties of compounds derived from 4-(2-Thienyl)-1,3-thiazole-2-thiol has led to the discovery of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. These compounds exhibit promising antimicrobial activities against a range of pathogens. The synthetic approach involves utilizing key intermediates that incorporate the thieno[2,3-b]thiophene moiety, demonstrating the versatility of thiazole derivatives in medicinal chemistry and their potential for developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Safety And Hazards

Like all chemicals, handling thiazoles should be done with appropriate safety measures. Some thiazole compounds may be corrosive or harmful if inhaled .

Future Directions

Thiazoles and their derivatives continue to be an area of active research due to their prevalence in biologically active compounds. Future research may focus on developing new synthetic methods, exploring their biological activity, and designing new drug candidates .

properties

IUPAC Name

4-thiophen-2-yl-3H-1,3-thiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS3/c9-7-8-5(4-11-7)6-2-1-3-10-6/h1-4H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXMSMXFMHYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)-1,3-thiazole-2-thiol

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